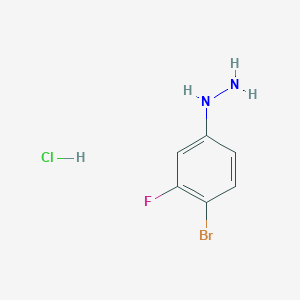

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride

Vue d'ensemble

Description

“(4-Bromo-3-fluorophenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 227015-68-1. It has a molecular weight of 205.03 .

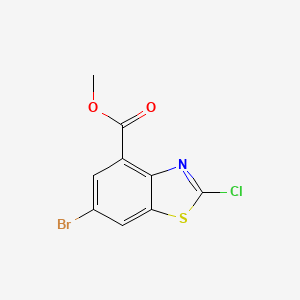

Molecular Structure Analysis

The InChI code for “(4-Bromo-3-fluorophenyl)hydrazine hydrochloride” is1S/C6H6BrFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Applications De Recherche Scientifique

Fluorescent Probing

- Detection in Biological and Water Samples : A ratiometric fluorescent probe was designed using dicyanoisophorone and 4-bromobutyryl moiety for the detection of hydrazine, which could sense hydrazine via an intramolecular charge transfer pathway. This probe exhibited low cytotoxicity, reasonable cell permeability, a large Stokes shift, and a low detection limit, making it suitable for environmental water systems and fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).

Synthesis and Characterization

- Creation of Fluorinated Benzothiazepines and Pyrazolines : 4-Bromo-2-fluorobenzaldehyde, when treated with substituted hydroxy acetophenones, yields chalcones which were then converted into fluorinated benzothiazepines and pyrazolines, showing the versatility of bromo-fluorophenyl derivatives in synthesizing complex organic compounds (Jagadhani et al., 2015).

Medicinal Chemistry

- Cytotoxic Effect on Tumor Cells : A study synthesized derivatives of 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile, involving 1-(2,4-dichlorophenyl)-3-(4-fluorophenyl)propen-1-one, showing significant inhibitory effects on tumor cell lines. This suggests the potential of bromo-fluorophenyl compounds in developing new antitumor agents (Flefel et al., 2015).

Analytical Chemistry

- Titrimetric Analysis : Bromine chloride is employed in hydrochloric acid medium as a standard reagent for the determination of organic compounds, where hydrazine and its aryl derivatives undergo significant chemical changes. This study indicates the use of bromo-fluorophenyl derivatives in precise analytical chemistry methods (Verma et al., 1978).

Environmental and Biological Monitoring

- Detection of Hydrazine : A novel fluorescent probe was developed for the detection and imaging of hydrazine in living cells. This study demonstrates the utility of bromo-fluorophenyl-based compounds in environmental and biological monitoring, highlighting their role in developing sensitive and selective detection methods for hazardous substances (Chen et al., 2017).

Safety And Hazards

“(4-Bromo-3-fluorophenyl)hydrazine hydrochloride” is classified under GHS07 for safety. The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P302, P305, P312, P338, P351, P352, which provide guidance on how to handle and store the substance safely .

Propriétés

IUPAC Name |

(4-bromo-3-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFXALMOWDDZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696747 | |

| Record name | (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride | |

CAS RN |

865705-44-8 | |

| Record name | (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)

![4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525290.png)

![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)

![3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525293.png)

![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)

![4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525296.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)

![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)

![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)

![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)